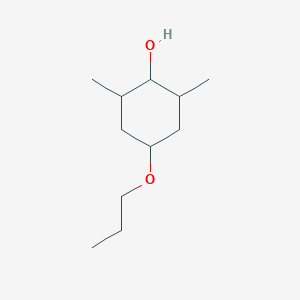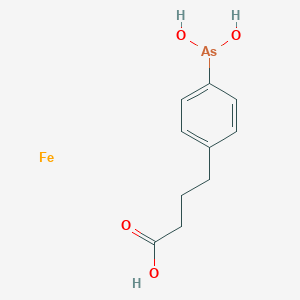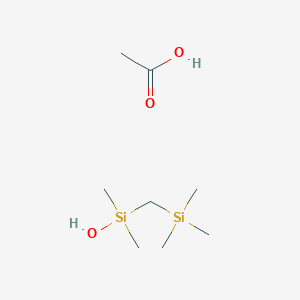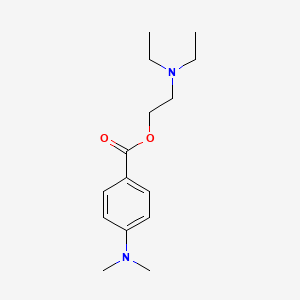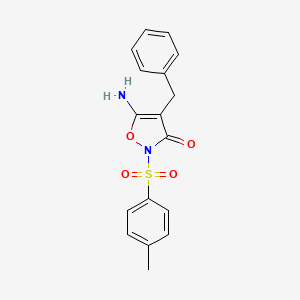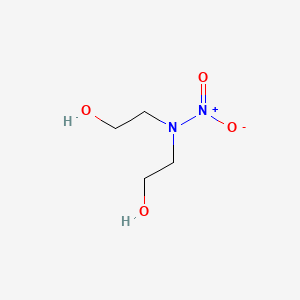
N,N-Bis(2-hydroxyethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)nitramide is an organic compound with the molecular formula C4H10N2O4 It is characterized by the presence of two hydroxyethyl groups attached to a nitramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)nitramide can be synthesized through the reaction of diethanolamine with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Diethanolamine: Diethanolamine is then added to the nitrous acid solution, resulting in the formation of this compound.
The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature control, reagent concentrations, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)nitramide involves its interaction with molecular targets through its hydroxyethyl and nitramide groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but contains an oleamide group instead of a nitramide group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains a dodecanamide group, differing in the length of the carbon chain.
Uniqueness
N,N-Bis(2-hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13084-48-5 |
|---|---|
Molecular Formula |
C4H10N2O4 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)nitramide |
InChI |
InChI=1S/C4H10N2O4/c7-3-1-5(2-4-8)6(9)10/h7-8H,1-4H2 |
InChI Key |
NZNQBGHDPNBRGK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


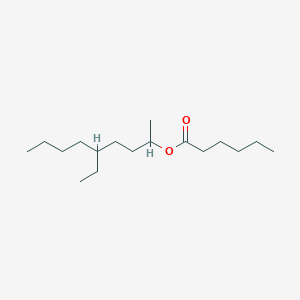
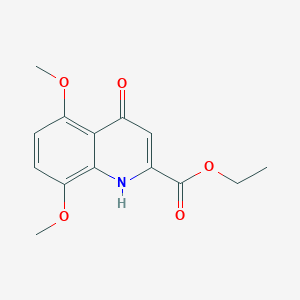
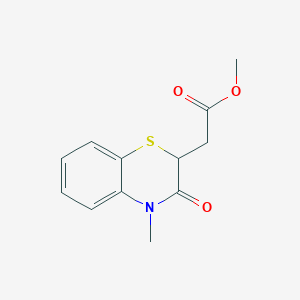

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
